Cas no 4075-79-0 (N-Acetyl-4-aminobiphenyl)

N-Acetyl-4-aminobiphenyl structure
Nom du produit:N-Acetyl-4-aminobiphenyl
N-Acetyl-4-aminobiphenyl Propriétés chimiques et physiques
Nom et identifiant
-
- N-([1,1'-Biphenyl]-4-yl)acetamide
- N-Acetyl-4-aminobiphenyl
- 4-acetylaminobiphenyl
- N-(4-phenylphenyl)acetamide
- 4-acetamido-biphenyl
- 4-Acetamidobiphenyl
- 4-acetylamino-1,1'-biphenyl
- 4-Biphenylacetamide
- 4-Biphenylacetylamide
- 4'-Phenylacetanilide
- Acetanilide, 4'-phenyl-
- Acetanilide, p-phenyl-
- N-(4-Biphenylyl)acetamide
- N-acetoxy-4-aminobiphenyl
- N-acetyl-4-animobiphenyl
- N-biphenyl-4-yl-acetamide
- p-Phenylacetanilide
- NSC227192
- (4-Biphenyl)acetamide
- UNII-U9BHQ2TJ87
- N-[1,1'-Biphenyl]-4-ylacetamide #
- BRN 2097736
- Acetamide, N-(1,1'-biphenyl)-4-yl-
- AKOS000121530
- U9BHQ2TJ87
- Q27290959
- NS00017496
- N-{[1,1'-biphenyl]-4-yl}acetamide
- DB-340009
- SCHEMBL171741
- NSC 227192
- Z30177125
- CCRIS 734
- NSC65931
- Acetamide,1'-biphenyl]-4-yl-
- CHEBI:177487
- N-(biphenyl-4-yl)acetamide
- 4'-Fenylacetanilid
- 4-acetaminobiphenyl
- N-(4-Biphenyl)acetamide
- HMS1446I06
- IDI1_016849
- N-4-Biphenylacetamide
- ACETAMIDE,N-[1,1'-BIPHENYL]-4-YL-
- N-(1,1'-Biphenyl)-4-ylacetamide
- N-biphenyl-4-ylacetamide
- AI3-01431
- Acetamide, N-[1,1'-biphenyl]-4-yl-
- ACETYLAMINOBIPHENYL, 4-
- N-Acetylxenylamin
- NSC-3134
- N-Acetylxenylamin [Czech]
- HSDB 5068
- STK396441
- Maybridge3_005462
- WLN: 1VMR DR
- NCIOpen2_002951
- N-(1,1'-Biphenyl-4-yl)acetamide
- 4-acetamido-1,1'biphenyl
- NSC 65931
- NSC-65931
- NSC-227192
- CHEMBL300429
- NSC3134
- 4-ACETYLAMINOBIPHENYL [HSDB]
- EN300-15554
- C20285
- 4-acetamido-1,1'-biphenyl
- 4075-79-0
- 4-(Acetylamino)biphenyl
- 4-12-00-03248 (Beilstein Handbook Reference)
- NSC 3134
- Biphenyl, 4-acetamido
- 4'-Fenylacetanilid [Czech]
- MFCD00276655
- 4-Phenylacetanilide
- DTXSID8039243
- HS-3095
-
- MDL: MFCD00276655
- Piscine à noyau: InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
- La clé Inchi: SVLDILRDQOVJED-UHFFFAOYSA-N
- Sourire: CC(NC1=CC=C(C2=CC=CC=C2)C=C1)=O
Propriétés calculées
- Qualité précise: 211.09979
- Masse isotopique unique: 211.099714038g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 3
- Complexité: 225
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3
- Surface topologique des pôles: 29.1Ų
Propriétés expérimentales
- Dense: 1.0694 (rough estimate)
- Point de fusion: 171°C
- Point d'ébullition: 350.95°C (rough estimate)
- Indice de réfraction: 1.5780 (estimate)
- Le PSA: 29.1
- Le LogP: 3.38500
N-Acetyl-4-aminobiphenyl PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-15554-1.0g |
N-(4-phenylphenyl)acetamide |
4075-79-0 | 98% | 1g |
$0.0 | 2023-06-07 | |
TRC | A168170-1g |
N-Acetyl-4-aminobiphenyl |
4075-79-0 | 1g |
$ 529.00 | 2023-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032150-1g |
N-([1,1'-Biphenyl]-4-yl)acetamide |
4075-79-0 | 95% | 1g |
¥645.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032150-5g |
N-([1,1'-Biphenyl]-4-yl)acetamide |
4075-79-0 | 95% | 5g |
¥2099.00 | 2024-05-14 | |
Chemenu | CM183918-10g |
N-([1,1'-Biphenyl]-4-yl)acetamide |
4075-79-0 | 95% | 10g |
$450 | 2022-06-11 | |
TRC | A168170-25mg |
N-Acetyl-4-aminobiphenyl |
4075-79-0 | 25mg |
$ 92.00 | 2023-09-09 | ||
Enamine | EN300-15554-500mg |
N-(4-phenylphenyl)acetamide |
4075-79-0 | 95.0% | 500mg |
$63.0 | 2023-09-25 | |
Enamine | EN300-15554-2500mg |
N-(4-phenylphenyl)acetamide |
4075-79-0 | 95.0% | 2500mg |
$169.0 | 2023-09-25 | |
Aaron | AR003T2E-10g |
N-([1,1'-Biphenyl]-4-yl)acetamide |
4075-79-0 | 98% | 10g |
$696.00 | 2023-12-13 | |
Enamine | EN300-15554-10000mg |
N-(4-phenylphenyl)acetamide |
4075-79-0 | 95.0% | 10000mg |
$488.0 | 2023-09-25 |
N-Acetyl-4-aminobiphenyl Littérature connexe
-
1. Subject index, 1985
-
2. The solvolysis of N-acetoxy-2-acetylaminofluorene and N-acetoxy-4-acetylaminobiphenyl: delicate balance between nitrenium ion formation and hydrolysisGraham R. Underwood,Robert B. Kirsch J. Chem. Soc. Chem. Commun. 1985 136
-
3. Substituent effects in the biphenyl series. Part IV. The kinetics of piperidinodebromination of 4′-substituted 3-bromo-4-nitrobiphenylsGiuseppe Guanti,Marino Novi,Giacomo Garbarino,Carlo Dell'Erba J. Chem. Soc. Perkin Trans. 2 1977 137
-
4. Contents pages
-
Samuel M. Cohen Toxicol. Res. 2018 7 565
4075-79-0 (N-Acetyl-4-aminobiphenyl) Produits connexes
- 5602-96-0(methyl N-(4-methylphenyl)carbamate)
- 613-35-4(Diacetylbenzidine)
- 103-89-9(N-(4-methylphenyl)acetamide)
- 915921-69-6((2E)-3-2-(Ethylthio)pyrimidin-5-ylacrylic Acid)
- 2648981-83-1(4-chloro-2-fluoro-1-(1-isocyanatoethyl)benzene)
- 731841-23-9(N-(2-methylpropyl)-4-(2-phenylethenesulfonamido)benzamide)
- 1535399-62-2(1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid)
- 946332-17-8(N-(2,5-dimethoxyphenyl)-1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1207025-90-8(N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetamide)
- 933703-17-4(2-(2-aminoethyl)pyrimidin-4-amine)
Fournisseurs recommandés
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
